1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine
Overview
Description
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.15829154 g/mol and the complexity rating of the compound is 411. The solubility of this chemical has been described as 25.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Chemistry and Synthesis
The synthesis and reactions of piperidine derivatives, including those with nitrobenzoyl groups, have been extensively studied due to their importance in organic chemistry. For instance, the reaction of piperidine with nitrobenzenes under certain conditions can lead to the formation of nitro-piperidinobenzenes, showcasing nucleophilic aromatic substitution reactions (Pietra & Vitali, 1972)[https://consensus.app/papers/nucleophilic-substitution-nitrogroup-pietra/525ef507bd7a5e2c817c3cb9268d23a7/?utm_source=chatgpt]. These reactions are fundamental in the synthesis of complex organic molecules, demonstrating the applicability of nitrobenzoyl piperidines in synthesizing bioactive compounds and materials with specific properties.
Pharmacological Applications
Piperidine derivatives, including those with a nitrobenzoyl moiety, have been investigated for their pharmacological potential. For example, compounds structurally related to piperidine have been reviewed for their roles as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020)[https://consensus.app/papers/quinoline-derivatives-corrosion-inhibitors-review-verma/1c28df76de785a87a6e2ab64572cdef5/?utm_source=chatgpt], highlighting the chemical versatility and potential industrial applications of piperidine-based compounds. Furthermore, cyclic nitroxides derived from piperidine structures have been studied for their antioxidant properties and their ability to mitigate oxidative stress, indicating potential therapeutic applications in conditions characterized by oxidative damage (Augusto et al., 2008)[https://consensus.app/papers/cyclic-nitroxides-inhibit-toxicity-oxidederived-augusto/ff2921f3e1b65b46a3e888817fcbb26d/?utm_source=chatgpt].
Material Science and Other Applications
The diverse chemical properties of piperidine derivatives, including nitrobenzoyl piperidines, also make them candidates for material science applications. For instance, the study of photochromic ortho-nitrobenzylpyridines (Naumov, 2006)[https://consensus.app/papers/photochromism-orthonitrobenzylpyridines-brief-naumov/d1f8de6985e8589e8ca31744793fce92/?utm_source=chatgpt] provides insights into the potential use of similar compounds in developing photon-based electronics and other advanced materials.
Properties
IUPAC Name |
(5-nitro-2-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-16(18-10-2-1-3-11-18)14-12-13(19(21)22)6-7-15(14)17-8-4-5-9-17/h6-7,12H,1-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYIOJOZLFFRGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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